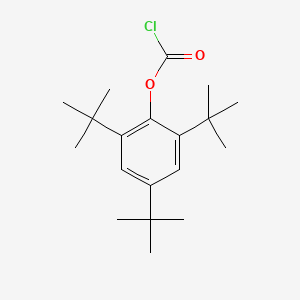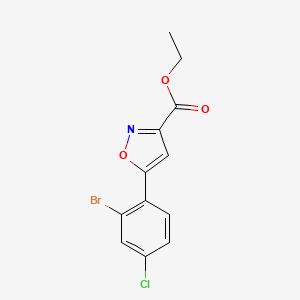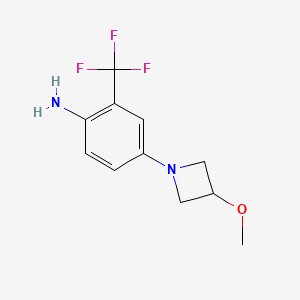![molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
Taurochenodeoxycholic-[2,2,4,4-d4] Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is a deuterated form of taurochenodeoxycholic acid, a bile acid formed in the liver by conjugation of chenodeoxycholic acid with taurine . This compound is used primarily in scientific research as an internal standard for the quantification of taurochenodeoxycholic acid by mass spectrometry .
Preparation Methods
The synthesis of Taurochenodeoxycholic-[2,2,4,4-d4] Acid involves the deuteration of taurochenodeoxycholic acidThe industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories for research purposes .
Chemical Reactions Analysis
Taurochenodeoxycholic-[2,2,4,4-d4] Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, particularly at the deuterated positions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Bile Acids: It is used as an internal standard in mass spectrometry for the quantification of taurochenodeoxycholic acid and other bile acids.
Lipidomics Research: The compound is ideal for lipidomics research, helping to study the roles of lipids in biology and disease.
Disease Markers: It is used to study serum levels in patients with liver cirrhosis and other diseases, serving as a marker for disease progression.
Mechanism of Action
Taurochenodeoxycholic-[2,2,4,4-d4] Acid functions primarily as a bile acid, emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases bile secretion and discharge into the duodenum . The exact mechanism of action in inflammation and cancer therapy is still under investigation .
Comparison with Similar Compounds
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Taurochenodeoxycholic Acid: The non-deuterated form, used for similar purposes but without the benefits of deuteration.
Glycochenodeoxycholic Acid: Another bile acid used in similar research applications.
Taurocholic Acid: A related bile acid with different properties and applications.
These compounds share similar structures and functions but differ in their specific applications and benefits in research.
Properties
Molecular Formula |
C26H45NO6S |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2 |
InChI Key |
BHTRKEVKTKCXOH-GLYOETPHSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)



![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)

![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)






